P2Y6 Receptor Affinity and Selectivity: 6,8-Difluoro Analogue 27 vs. 6-Fluoro Analogue 11 – Off-Target Cleanliness as the Decisive Differentiation Factor
In a head-to-head SAR study of multiply substituted 2H-chromene derivatives as P2Y6 receptor (P2Y6R) antagonists, the 6,8-difluoro analogue 27 displayed an IC50 of 2.99 µM against human P2Y6R in calcium mobilization assays using astrocytoma cells [1]. The 6-fluoro analogue 11 showed comparable potency (1–2 µM range), but when both compounds were screened against a panel of 45 off-target sites, analogue 11 exhibited one weak off-target activity at the σ2 receptor, while the 6,8-difluoro variant 27 showed no off-target binding whatsoever [1]. Earlier-generation analogues in this series (including non-difluorinated congeners) had been found to bind biogenic amine receptors, a liability eliminated by the 6,8-difluoro substitution pattern [1]. At the mouse P2Y6R ortholog, compound 27 retained measurable affinity (IC50 17.8 µM), whereas most other analogues in the series dropped below 20 µM [1].
| Evidence Dimension | Human P2Y6R antagonism potency and off-target selectivity profile |
|---|---|
| Target Compound Data | 6,8-difluoro analogue 27: hP2Y6R IC50 = 2.99 µM; zero off-target activities among 45 sites; mP2Y6R IC50 = 17.8 µM |
| Comparator Or Baseline | 6-fluoro analogue 11: hP2Y6R IC50 = 1–2 µM; 1 weak off-target activity (σ2 receptor); earlier non-difluoro analogues: bound biogenic amine receptors |
| Quantified Difference | Equal on-target potency within error; off-target hit rate: 0/45 for 27 vs. ≥1/45 for 11; biogenic amine receptor binding: eliminated in 27 vs. present in earlier analogues |
| Conditions | Calcium mobilization assay in human P2Y6R-expressing astrocytoma cells; counter-screening against turkey P2Y1R, human P2Y2R, and human P2Y4R to confirm P2Y6 selectivity; 45-site radioligand binding off-target panel |
Why This Matters
For drug discovery programs targeting P2Y6R (inflammation, cancer, neurodegeneration), compound 27's clean off-target profile provides a proven selectivity advantage that mono-fluoro analogues cannot match, reducing the risk of late-stage attrition due to polypharmacology.
- [1] Jung YH, Shah Q, Lewicki SA, Pramanik A, Gopinatth V, Pelletier J, Sévigny J, Iqbal J, Jacobson KA. Synthesis and pharmacological characterization of multiply substituted 2H-chromene derivatives as P2Y6 receptor antagonists. Bioorg Med Chem Lett. 2022;75:128994. doi:10.1016/j.bmcl.2022.128994. PMID: 36089113. View Source
